

# Meleagrin: A Fungal Alkaloid with Novel Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Meleagrin |           |
| Cat. No.:            | B1676177  | Get Quote |

A Technical Guide for Drug Discovery and Development Professionals

#### Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with unique mechanisms of action. **Meleagrin**, a prenylated indole alkaloid produced by fungi of the Penicillium genus, has emerged as a promising candidate in this pursuit.[1][2][3] First isolated in 1979, this mycotoxin has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of **Meleagrin**'s potential as an antibacterial agent, detailing its mechanism of action, antibacterial spectrum, experimental protocols for its evaluation, and its cytotoxic profile.

# Primary Mechanism of Action: Inhibition of Fatty Acid Synthesis

**Meleagrin**'s principal mode of antibacterial action is the inhibition of the bacterial type II fatty acid synthesis (FASII) pathway, a process essential for bacterial cell growth that is distinct from the type I pathway found in mammals.[4][5] Specifically, **Meleagrin** targets and inhibits the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the FASII elongation cycle.[1][4][6]

The inhibition of Fabl disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, leading to a cessation of growth.[4] Studies have



confirmed that **Meleagrin** directly binds to Staphylococcus aureus Fabl.[4][7] This targeted action is advantageous as it is selective for the bacterial enzyme, suggesting a lower potential for toxicity in mammalian systems.[5][8]

#### **Evidence for a Dual Mechanism of Action**

Intriguingly, research suggests **Meleagrin** possesses at least one additional mode of action.[4] [7] While it effectively inhibits the Fabl enzyme, it also demonstrates antibacterial activity against Streptococcus pneumoniae, a bacterium that utilizes the **Meleagrin**-resistant FabK isoform of the enoyl-ACP reductase.[4] Furthermore, attempts to generate resistant mutants to **Meleagrin** have been unsuccessful, and bacteria engineered to overexpress FabK were not resistant to the compound.[4] This indicates that **Meleagrin** acts on another unidentified cellular target, a highly desirable trait for a novel antibiotic as it may reduce the frequency of resistance development.[4][7]

Signaling Pathway and Mechanism of Action Diagram





Click to download full resolution via product page

Caption: Proposed mechanism of Meleagrin action via inhibition of Fabl in the FASII pathway.



# **Antibacterial Spectrum and Potency**

**Meleagrin** has demonstrated notable activity against Gram-positive bacteria, including clinically significant pathogens. Its derivatives have also been synthesized and evaluated to enhance potency.

Table 1: In Vitro Antibacterial Activity of Meleagrin and

**Derivatives** 

| Compound      | S. aureus<br>RN4220 MIC<br>(µg/mL) | S. aureus 503<br>MIC (µg/mL) | S. pneumoniae<br>KCTC 3932<br>MIC (µg/mL) | E. coli KCTC<br>1924 MIC<br>(μg/mL) |
|---------------|------------------------------------|------------------------------|-------------------------------------------|-------------------------------------|
| Meleagrin (1) | 32                                 | 32                           | 32                                        | 64                                  |
| Derivative 5  | 8                                  | 16                           | 16                                        | 16                                  |
| Derivative 6  | 8                                  | 16                           | 16                                        | 16                                  |

Data sourced

from Ji et al.,

2013.[4]

**Table 2: Fabl and FabK Enzyme Inhibition** 

| (μM) | S. aureus Fabl IC₅₀<br>(μM) | S. pneumoniae<br>FabK IC₅₀ (μM) |
|------|-----------------------------|---------------------------------|
| 33.2 | 40.1                        | >200                            |
| 10.3 | 12.5                        | >200                            |
| 10.7 | 11.2                        | >200                            |
|      | 33.2                        | 33.2 40.1<br>10.3 12.5          |

Data sourced from Ji

et al., 2013.[4]

**Meleagrin** has also been reported to have antibiofilm activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL noted in one study.[6]



## **Experimental Protocols**

The evaluation of **Meleagrin**'s antibacterial potential involves a series of standardized in vitro assays.

#### **Minimum Inhibitory Concentration (MIC) Assay**

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Method: The standard broth microdilution method is utilized, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
- Procedure:
  - A two-fold serial dilution of **Meleagrin** is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
  - Each well is inoculated with a standardized bacterial suspension (e.g., 1x10<sup>6</sup> CFU/mL).
  - Positive (bacteria and media) and negative (media only) growth controls are included.
  - Plates are incubated under appropriate conditions (e.g., 35±2°C for 24 hours).[9]
  - The MIC is determined as the lowest concentration of Meleagrin in which there is no visible turbidity.

#### **Fabl Enzyme Inhibition Assay**

This biochemical assay quantifies the ability of a compound to inhibit the activity of the purified Fabl enzyme.

- Method: A spectrophotometric assay is used to monitor the oxidation of NADH to NAD+, which is catalyzed by FabI.
- Procedure:
  - The reaction mixture is prepared containing buffer, NADH, the crotonoyl-ACP substrate, and the purified Fabl enzyme.



- Various concentrations of Meleagrin are added to the mixture.
- The reaction is initiated, and the decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time.
- The rate of reaction is calculated for each **Meleagrin** concentration.
- The IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%)
   is determined by plotting the reaction rate against the inhibitor concentration.

### **Cellular Fatty Acid Synthesis Inhibition Assay**

This assay confirms that the compound's antibacterial activity is due to the inhibition of fatty acid synthesis within the bacterial cell.

- Method: The assay measures the incorporation of a radiolabeled precursor, such as [1-14C]
  acetate, into cellular lipids.[4]
- Procedure:
  - Bacterial cultures are grown to the mid-logarithmic phase.
  - The culture is treated with varying concentrations of Meleagrin for a short period.
  - [1-14C] acetate is added to the culture, and incubation continues to allow for its incorporation into fatty acids.
  - The cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.
  - The radioactivity of the lipid extract is measured using a scintillation counter.
  - A dose-dependent decrease in radioactivity in the lipid fraction indicates inhibition of fatty acid synthesis.[4]

## **Workflow for Antibacterial Evaluation**





Click to download full resolution via product page



Caption: A generalized workflow for the discovery and evaluation of **Meleagrin** as an antibacterial agent.

# **Cytotoxicity and In Vivo Data**

While primarily investigated for its antibacterial and anticancer properties, preliminary cytotoxicity data for **Meleagrin** is available from studies on human cell lines.

Table 3: Cytotoxicity of Meleagrin against Human Cancer

**Cell Lines** 

| CEII LIIIE2                                 |                               |           |
|---------------------------------------------|-------------------------------|-----------|
| Cell Line                                   | Cancer Type                   | IC50 (μM) |
| MDA-MB-231                                  | Triple-Negative Breast Cancer | 1.8 - 8.9 |
| MCF-7                                       | Breast Cancer                 | 4.94      |
| HCT-116                                     | Colon Cancer                  | 5.7       |
| HepG2                                       | Liver Cancer                  | 1.82      |
| HL-60                                       | Leukemia                      | 7.4       |
| A-549                                       | Lung Cancer                   | 19.9      |
| Data compiled from multiple sources.[1][10] |                               |           |

A lactate dehydrogenase (LDH) assay on MDA-MB-231 breast cancer cells showed that **Meleagrin** exhibited low cytotoxicity at concentrations several folds higher than its antiproliferative IC $_{50}$  values, with only 2.5% cytotoxicity at 25  $\mu$ M and 9.4% at 50  $\mu$ M.[1] This suggests its effect may be primarily cytostatic rather than cytotoxic in that context.[1]

In vivo studies have been conducted, primarily focusing on anticancer activity. In an orthotopic nude mouse model with a breast tumor, an intraperitoneal dose of 10 mg/kg three times per week did not result in significant changes to animal body weight, indicating good tolerance at that dosage.[1]

### **Conclusion and Future Directions**



Meleagrin stands out as a compelling antibacterial lead compound. Its well-defined primary mechanism of action via the inhibition of the essential and bacteria-specific Fabl enzyme is a significant advantage. The evidence for a secondary mode of action further enhances its profile, suggesting a lower propensity for rapid resistance development. While initial data shows promising activity against Gram-positive pathogens, further studies are required to fully elucidate its antibacterial spectrum, including its efficacy against a broader range of clinical isolates and multidrug-resistant strains. The available in vivo data, though from non-infectious disease models, provides a foundation for future pharmacokinetic and safety profiling. The unique chemical scaffold of Meleagrin offers a valuable starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacological properties, paving the way for its potential development as a next-generation antibiotic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The indole alkaloid meleagrin, from the olive tree endophytic fungus Penicillium chrysogenum, as a novel lead for the control of c-Met-dependent breast cancer proliferation, migration and invasion PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meleagrin Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. Meleagrin, a New Fabl Inhibitor from Penicillium chryosogenum with at Least One Additional Mode of Action PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Meleagrin, a new Fabl inhibitor from Penicillium chryosogenum with at least one additional mode of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meleagrin Isolated from the Red Sea Fungus Penicillium chrysogenum Protects against Bleomycin-Induced Pulmonary Fibrosis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae



clinical isolates | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meleagrin: A Fungal Alkaloid with Novel Antibacterial Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676177#meleagrin-as-a-potential-antibacterial-agent-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com